molecular formula C14H16N4OS B2664878 8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2178772-35-3

8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2664878
CAS RN: 2178772-35-3
M. Wt: 288.37
InChI Key: AOEHRGLGOBOKDX-UHFFFAOYSA-N
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Description

8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a bicyclic azetidine derivative that exhibits unique structural and chemical properties, making it a promising candidate for drug development.

Scientific Research Applications

Desymmetrization and Ring-Closing Metathesis

Research has developed new strategies for synthesizing structures with the 6,8-dioxabicyclo[3.2.1]octane skeleton, a common subunit in natural products, through desymmetrization of trienes derived from diols. This methodology has been applied in the syntheses of compounds like (+)-exo-brevicomin, highlighting innovative approaches in organic synthesis (Burke, Müller, & Beaudry, 1999).

Asymmetric Synthesis

The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives showcases the capability to create complex molecular architectures with high enantiomeric excess. These compounds are valuable for their potential applications in creating bioactive molecules and understanding molecular interactions (Ishida, Kusama, & Iwasawa, 2010).

Crystalline Hybrid Polyphenylene Macromolecules

The development of crystalline hybrid polyphenylene macromolecules from octaalkynylsilsesquioxanes demonstrates the intersection of organic synthesis and materials science. These compounds, with potential applications in creating 3-D graphene-like structures, showcase the versatility of bicyclic octane derivatives in advanced material synthesis (Roll, Kampf, & Laine, 2011).

Heterocyclic System Reactivity

The synthesis and study of new heterocyclic systems, such as 1-thio-2,8-diphenyl-2,5,8-triaza-1λ5-phosphabicyclo[3.3.0]octane, contribute to understanding the reactivity and potential applications of these complex molecules in chemical reactions (Laurens, Ichharam, & Modro, 2001).

Natural Products and Synthetic Analogs

Investigations into 2,8-diheterobicyclo[3.2.1]octane ring systems reveal their significance in natural product synthesis and the development of synthetic analogs. These studies highlight the importance of such structures in bioactive molecules and their synthetic versatility (Flores & Díez, 2014).

properties

IUPAC Name

thiophen-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(13-2-1-7-20-13)18-10-3-4-11(18)9-12(8-10)17-6-5-15-16-17/h1-2,5-7,10-12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEHRGLGOBOKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CS3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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